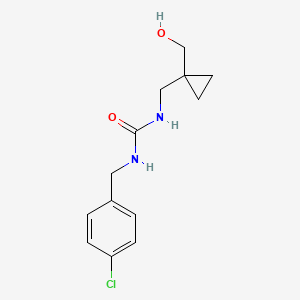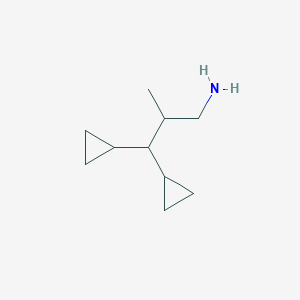![molecular formula C18H17NO3S B2784587 1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-39-3](/img/structure/B2784587.png)
1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with various applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions such as the Suzuki-Miyaura reaction . For example, a compound was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Applications De Recherche Scientifique
Inhibition of mPGES-1
The compound has been investigated as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which plays a crucial role in inflammation and pain. By targeting mPGES-1, this compound may offer therapeutic benefits in both cancer therapy and inflammation treatment .
Anticancer Potential
Compound 1c and 2c, derived from this structure, have demonstrated selective inhibitory activity against mPGES-1. Additionally, they exhibited interesting IC50 values on A549 cell lines (a human lung carcinoma cell line). Notably, compound 2c induced cell cycle arrest in the G0/G1 phase and showed signs of apoptosis/necrosis . These findings suggest potential anticancer applications.
Synthetic Chemistry
The compound’s chemical platform, particularly the 2-(thiophen-2-yl)acetic acid moiety, is amenable to further modifications. Researchers can explore diverse synthetic routes, such as Suzuki-Miyaura cross-coupling reactions, to create analogs with improved properties or selectivity .
Structural Investigation
Researchers have characterized the compound through elemental analyses, FT-IR spectroscopy, and single crystal X-ray crystallography. Understanding its crystal structure and intermolecular interactions can guide further studies and applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16(12-13-4-3-11-23-13)19-9-7-18(8-10-19)15-6-2-1-5-14(15)17(21)22-18/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYKCKHVGYBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)

![6-Ethoxy-2-[(2-hydroxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2784511.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B2784518.png)
![4-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2784520.png)
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2784521.png)

![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)